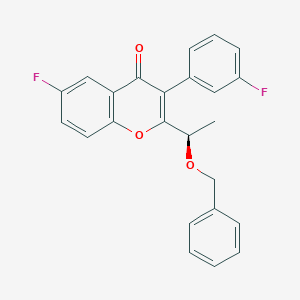

(R)-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

Übersicht

Beschreibung

®-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the chromen-4-one core: This can be achieved through a cyclization reaction of a suitable precursor, such as a 2-hydroxyacetophenone derivative, with an appropriate aldehyde under acidic or basic conditions.

Introduction of the fluorine atoms: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Benzyloxy group addition: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of ®-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors for better control of reaction conditions and increased efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the chromen-4-one core can lead to the formation of dihydrochromen derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of dihydrochromen derivatives.

Substitution: Formation of various substituted chromen derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity :

Research indicates that this compound exhibits potential anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis in specific cancer cell lines. For instance, studies have shown that derivatives of chromen-4-one compounds can effectively target cancer pathways, leading to reduced tumor growth in vitro and in vivo models.

Mechanism of Action :

The mechanism by which (R)-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one exerts its anticancer effects may involve the modulation of signaling pathways associated with cell survival and proliferation. Specifically, it may inhibit key enzymes involved in cancer metabolism or act as a ligand for nuclear receptors that regulate gene expression related to cell cycle control.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects.

Case Study :

In one study, this compound demonstrated significant neuroprotection against oxidative stress-induced neuronal damage in cultured neurons. This effect was attributed to its antioxidant properties and ability to modulate neuroinflammatory responses.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results indicate that it possesses inhibitory effects against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

Data Table: Antimicrobial Activity

| Pathogen Type | Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacteria | Staphylococcus aureus | 32 µg/mL |

| Bacteria | Escherichia coli | 64 µg/mL |

| Fungi | Candida albicans | 16 µg/mL |

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from readily available precursors through multi-step organic synthesis techniques. Researchers are also exploring various derivatives of this compound to enhance its biological activity and selectivity.

Synthesis Overview :

- Starting Materials : Phenolic compounds and fluorinated reagents.

- Reactions : Include nucleophilic substitutions and cyclization reactions.

- Characterization : The final product is characterized using NMR, mass spectrometry, and HPLC to ensure purity and structural integrity.

Wirkmechanismus

The mechanism of action of ®-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-4-one core can bind to the active site of enzymes, inhibiting their activity. The presence of fluorine atoms enhances the compound’s binding affinity and stability, leading to more potent biological effects. The benzyloxy group may also play a role in the compound’s interaction with its targets, contributing to its overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(4-fluorophenyl)-4H-chromen-4-one: Similar structure with a different fluorine substitution pattern.

®-2-(1-(benzyloxy)ethyl)-6-chloro-3-(3-fluorophenyl)-4H-chromen-4-one: Chlorine substitution instead of fluorine.

®-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-methylphenyl)-4H-chromen-4-one: Methyl substitution instead of fluorine.

Uniqueness

The unique combination of fluorine atoms and the benzyloxy group in ®-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one enhances its stability, bioavailability, and binding affinity, making it a promising candidate for various scientific and industrial applications.

Biologische Aktivität

The compound (R)-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one belongs to the class of 4H-chromen-4-one derivatives, which have garnered significant attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Overview of 4H-Chromen-4-One Derivatives

4H-chromen-4-one derivatives are recognized for their broad spectrum of biological activities, including:

- Anticancer : Many compounds in this class exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial : They show efficacy against a range of bacterial and fungal pathogens.

- Antioxidant : Some derivatives possess strong antioxidant properties, contributing to their therapeutic potential.

Anticancer Activity

Research indicates that 4H-chromen-4-one derivatives, including the compound , exhibit significant anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells, leading to reduced proliferation.

- Caspase Activation : Induction of caspase-dependent apoptotic pathways has been observed, suggesting a mechanism involving DNA fragmentation and cellular disintegration .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Afifi et al. (2017) | MCF-7 | 15.2 | Caspase activation |

| Luque-Agudo et al. (2019) | HeLa | 12.5 | G2/M arrest |

| Elshaflu et al. (2018) | A549 | 10.0 | Apoptosis induction |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity:

- Bacterial Inhibition : Effective against Staphylococcus aureus and Escherichia coli.

- Fungal Inhibition : Demonstrated activity against Candida albicans.

Table 2: Antimicrobial Activity Results

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Structure-Activity Relationship (SAR)

The SAR analysis of 4H-chromen-4-one derivatives reveals that modifications to the benzyl and fluorophenyl groups significantly influence biological activity. For instance:

- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and may improve cellular uptake.

- Benzyloxy Group : This group appears critical for maintaining activity; its removal often results in diminished potency.

Case Studies

-

Cytotoxicity Against Human Cancer Cells :

A study by Anthony et al. (2007) demonstrated that a related chromenone derivative exhibited potent cytotoxicity in K-562 human myeloid leukemia cells, leading to significant cell shrinkage and chromatin condensation. -

Molecular Docking Studies :

Docking studies have suggested that the compound binds effectively to key targets involved in cancer progression, such as tubulin and topoisomerase II, further supporting its potential as an anticancer agent .

Eigenschaften

IUPAC Name |

6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-phenylmethoxyethyl]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F2O3/c1-15(28-14-16-6-3-2-4-7-16)24-22(17-8-5-9-18(25)12-17)23(27)20-13-19(26)10-11-21(20)29-24/h2-13,15H,14H2,1H3/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAHVVLXMMZSSR-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.